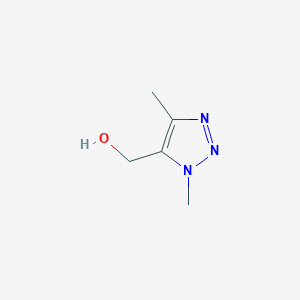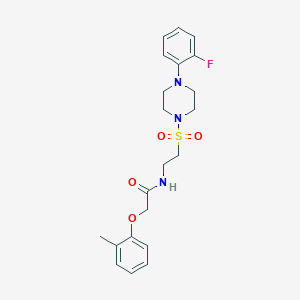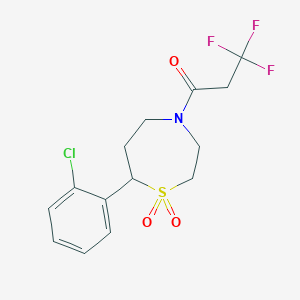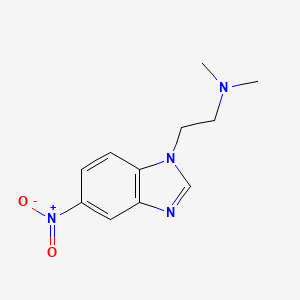![molecular formula C8H9FO3S B2667209 2-[(4-Fluorophenyl)sulfonyl]ethanol CAS No. 28122-13-6](/img/structure/B2667209.png)
2-[(4-Fluorophenyl)sulfonyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Fluorophenyl)sulfonyl]ethanol” is a chemical compound with the CAS Number: 28122-13-6 . It has a molecular weight of 204.22 and its linear formula is C8H9FO3S . The compound is typically a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of “2-[(4-Fluorophenyl)sulfonyl]ethanol” is represented by the linear formula C8H9FO3S . This indicates that the molecule is composed of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Fluorination and Functional Group Transformation
Research highlights the utility of sulfonyl fluorides for the efficient fluorination of diverse classes of alcohols, with 2-[(4-Fluorophenyl)sulfonyl]ethanol serving as a key intermediate in these transformations. Machine learning has been utilized to map the intricate reaction landscape, enabling accurate prediction of high-yielding conditions for untested substrates. This demonstrates the compound's critical role in the development of novel fluorination methodologies, significantly contributing to the synthesis of fluorinated compounds which are of interest due to their pharmacological and agrochemical properties (Nielsen et al., 2018).
Carbohydrate Chemistry
2-[(4-Fluorophenyl)sulfonyl]ethanol has been utilized in the synthesis of a protected glycosyl donor, showcasing its importance in carbohydrate chemistry. The protective group derived from this compound, termed Fsec, has been designed, synthesized, and evaluated for its efficiency in protecting hydroxyl groups during the synthesis of complex carbohydrates. Its stability under various conditions and ease of removal under mild basic conditions without affecting acidic conditions highlight its utility in the synthesis of glycosides, an essential class of biological molecules (Spjut et al., 2010).
Environmental Studies
The compound finds indirect relevance in environmental science, particularly in the study of perfluorinated chemicals in the atmosphere. While 2-[(4-Fluorophenyl)sulfonyl]ethanol itself is not directly studied, research on related fluorotelomer alcohols and perfluoroalkyl sulfonamido ethanols (PFASs) provides insights into the atmospheric concentrations, transport, and fate of fluorinated compounds. These studies contribute to understanding the environmental impact of fluorinated compounds, their long-range transport, and accumulation in remote areas (Shoeib et al., 2006).
Safety And Hazards
The safety information for “2-[(4-Fluorophenyl)sulfonyl]ethanol” includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is labeled with the GHS06 pictogram and the signal word "Danger" .
Zukünftige Richtungen
One of the papers retrieved suggests that the Fsec group in “2-[(4-Fluorophenyl)sulfonyl]ethanol” has potential to be used to protect glycosyl donors intended for solid-phase synthesis of glycoconjugates . This indicates a possible future direction for the use of this compound in the field of organic synthesis .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQOMEFZYUQRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)sulfonyl]ethanol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)
![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)
![3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667132.png)


![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)
![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)



![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)
